L-Alanine, L-isoleucyl-L-isoleucyl-
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Overview
Description
L-Alanine, L-isoleucyl-L-isoleucyl- is a dipeptide composed of the amino acids alanine and isoleucine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanine, L-isoleucyl-L-isoleucyl- typically involves the coupling of L-alanine and L-isoleucine using peptide bond formation techniques. One common method is the solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond .
Industrial Production Methods
In industrial settings, the production of L-Alanine, L-isoleucyl-L-isoleucyl- can be scaled up using similar peptide synthesis techniques. The process may involve automated peptide synthesizers to ensure high efficiency and yield. Additionally, purification steps such as high-performance liquid chromatography (HPLC) are employed to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
L-Alanine, L-isoleucyl-L-isoleucyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups .
Scientific Research Applications
L-Alanine, L-isoleucyl-L-isoleucyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of L-Alanine, L-isoleucyl-L-isoleucyl- involves its interaction with specific molecular targets and pathways. The compound can self-assemble into various structures, influencing its biological activity. The self-assembly process is driven by non-covalent interactions such as hydrogen bonding and hydrophobic interactions
Comparison with Similar Compounds
Similar Compounds
L-Alanine, L-alanyl-L-alanyl-: Another dipeptide with similar structural properties but different amino acid composition.
L-Alanine, L-isoleucyl-L-alanyl-: A dipeptide with one alanine and two isoleucine residues, differing in the sequence of amino acids.
L-Alanine, L-isoleucyl-L-valyl-: A dipeptide with valine instead of alanine, showcasing variations in side chain properties.
Uniqueness
The presence of two isoleucine residues contributes to its distinct structural and functional properties compared to other similar dipeptides .
Properties
CAS No. |
615558-40-2 |
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Molecular Formula |
C15H29N3O4 |
Molecular Weight |
315.41 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C15H29N3O4/c1-6-8(3)11(16)13(19)18-12(9(4)7-2)14(20)17-10(5)15(21)22/h8-12H,6-7,16H2,1-5H3,(H,17,20)(H,18,19)(H,21,22)/t8-,9-,10-,11-,12-/m0/s1 |
InChI Key |
WIZPFZKOFZXDQG-HTFCKZLJSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C)C(=O)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)O)N |
Origin of Product |
United States |
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